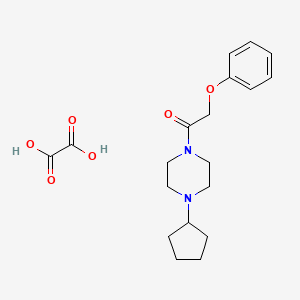
1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine, also known as CFMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential application in the field of medicine. CFMP is synthesized through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-methylphenylpiperazine. In
作用機序
The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed to exert its effects through the modulation of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has been found to act as a serotonin receptor antagonist, which may contribute to its anxiolytic and antidepressant effects. 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammatory disorders. 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has also been found to reduce anxiety and depression-like behaviors in animal models of anxiety and depression. Additionally, 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of pharmacological effects that make it a versatile compound for use in various assays. However, 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine. Firstly, further studies are needed to elucidate the mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine. This will help to better understand its pharmacological properties and potential therapeutic applications. Additionally, further studies are needed to investigate the potential use of 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine as an anticancer agent. Finally, further studies are needed to investigate the safety and toxicity of 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine, as well as its potential for drug-drug interactions.
合成法
The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine involves a multi-step process. Firstly, 2-chloro-4-fluorobenzoyl chloride is reacted with 2-methylphenylpiperazine in the presence of a base to yield 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified through column chromatography to obtain pure 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine.
科学的研究の応用
1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has been found to have potential application in the field of medicine. It exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has also shown promising results in the treatment of anxiety and depression. Additionally, 1-(2-chloro-4-fluorobenzoyl)-4-(2-methylphenyl)piperazine has been investigated for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c1-13-4-2-3-5-17(13)21-8-10-22(11-9-21)18(23)15-7-6-14(20)12-16(15)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRRHEPKGZUEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5400722.png)

![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)
![N,2,2-trimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5400740.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5400742.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5400743.png)
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5400757.png)
![1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5400761.png)

![1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5400799.png)
![ethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5400803.png)
![3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5400810.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400816.png)
![2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5400819.png)